molecular formula C13H22N2O B8725989 7,14-Diazadispiro[5.1.5.2]pentadecan-15-one CAS No. 16256-41-0

7,14-Diazadispiro[5.1.5.2]pentadecan-15-one

Katalognummer: B8725989
CAS-Nummer: 16256-41-0
Molekulargewicht: 222.33 g/mol
InChI-Schlüssel: ZOVFJUATKMNOPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,14-Diazadispiro[5.1.5.2]pentadecan-15-one is a unique chemical compound with the molecular formula C13H22N2O It is characterized by its distinctive spiro structure, which consists of two spiro-linked rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7,14-Diazadispiro[5.1.5.2]pentadecan-15-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a cyclic ketone, followed by cyclization to form the spiro structure .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalysts, can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 7,14-Diazadispiro[5.1.5.2]pentadecan-15-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Production of amine derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted products.

Wissenschaftliche Forschungsanwendungen

7,14-Diazadispiro[5.1.5.2]pentadecan-15-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7,14-Diazadispiro[5.1.5.2]pentadecan-15-one involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity. This compound may also interfere with cellular processes by altering the function of key proteins and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7,14-Diazadispiro[5.1.5.2]pentadecan-15-one is unique due to its specific spiro structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.

Eigenschaften

CAS-Nummer

16256-41-0

Molekularformel

C13H22N2O

Molekulargewicht

222.33 g/mol

IUPAC-Name

7,14-diazadispiro[5.1.58.26]pentadecan-15-one

InChI

InChI=1S/C13H22N2O/c16-11-12(7-3-1-4-8-12)15-13(14-11)9-5-2-6-10-13/h15H,1-10H2,(H,14,16)

InChI-Schlüssel

ZOVFJUATKMNOPY-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)C(=O)NC3(N2)CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.